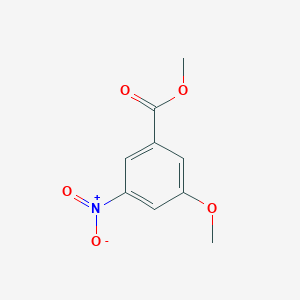

Methyl 3-methoxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTVXCVLGHROLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358103 | |

| Record name | methyl 3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-13-8 | |

| Record name | Benzoic acid, 3-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-methoxy-5-nitrobenzoate: A Strategic Building Block for Advanced Synthesis

Executive Summary

Methyl 3-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a crucial intermediate in the landscape of organic synthesis, particularly within pharmaceutical and materials science. Its strategic arrangement of an electron-withdrawing nitro group, an electron-donating methoxy group, and a versatile methyl ester functionality makes it a highly valuable scaffold. The distinct electronic nature of these substituents not only dictates the reactivity of the benzene ring but also provides three distinct handles for sequential chemical modifications. This guide offers an in-depth exploration of the synthesis, key transformations, and applications of this compound, presenting it as a cornerstone for the construction of complex molecular architectures. We will delve into the mechanistic rationale behind its reactions and provide field-proven protocols for its use, underscoring its significance for researchers and drug development professionals.

Introduction: The Architectural Value of a Polysubstituted Aromatic

In the field of medicinal chemistry, the precise arrangement of functional groups on an aromatic core is paramount for achieving desired biological activity. This compound serves as an exemplary building block, offering a pre-defined substitution pattern that is foundational to many synthetic campaigns. The molecule features a nitro group positioned meta to both the methoxy and methyl ester groups. This arrangement is a direct consequence of the directing effects of the substituents during its synthesis and is pivotal for its subsequent reactivity. The primary utility of this compound lies in the selective transformation of its functional groups, most notably the reduction of the nitro group to an amine, which opens a vast number of possibilities for building complex heterocyclic systems and other scaffolds relevant to drug discovery.[1]

Physicochemical & Structural Data

A comprehensive understanding of a compound's physical properties is essential for its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 78238-13-8 | [2] |

| Molecular Formula | C₉H₉NO₅ | [3] |

| Molecular Weight | 211.17 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

| SMILES | COC1=CC(C(=O)OC)=CC(=C1)[O-] | [2] |

Synthesis and Mechanistic Considerations

The most common route to this compound is through the electrophilic aromatic substitution (nitration) of a suitable precursor, typically methyl 3-methoxybenzoate. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

-

Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-director due to its -I (inductive) and -R effects.

When both groups are present, the powerful ortho, para-directing influence of the methoxy group dominates. However, the position ortho to the methoxy group and meta to the ester (C4) is sterically hindered. The other ortho position (C2) is less hindered. The para position (C6) is also activated. The nitro group ultimately adds at the C5 position, which is meta to the deactivating ester group and meta to the activating methoxy group, a result of a complex interplay of electronic and steric factors. The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4]

Key Synthetic Transformations: Unlocking Molecular Diversity

This compound is rarely the final target molecule; its value lies in its capacity to be transformed into more complex structures. The diagram below illustrates its central role as a synthetic hub.

This is arguably the most critical transformation of this compound. The resulting product, Methyl 3-amino-5-methoxybenzoate [5], is a versatile intermediate for constructing a wide array of nitrogen-containing compounds, especially heterocycles.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation (H₂, Pd/C): This is a very clean and efficient method, often providing high yields of the desired amine.[6] It is favored when other functional groups in the molecule are stable to reductive conditions. The ester and methoxy groups are generally inert under these conditions.

-

Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl): This is a classic, robust, and cost-effective method. The use of iron powder in acetic acid is common for reducing nitroarenes.[7] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible groups (like alkenes or alkynes). The reaction proceeds via a series of single-electron transfers from the metal surface.[6]

Saponification of the methyl ester to the corresponding carboxylic acid, 3-methoxy-5-nitrobenzoic acid [8], provides another synthetic handle. This is typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup. The resulting carboxylic acid can then participate in a variety of reactions, such as amide bond formation, conversion to acid chlorides, or other derivatizations.

Applications in Drug Discovery

Substituted nitro- and aminobenzoates are privileged scaffolds in medicinal chemistry. While direct applications of this compound are as an intermediate, the resulting structures are integral to the development of potent therapeutics.

-

Kinase Inhibitors: The aminobenzoate core derived from this building block is used in the synthesis of potent inhibitors for targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases and some cancers.[1]

-

Antiproliferative Agents: The trimethoxybenzoate scaffold, closely related to the core of our title compound, has been incorporated into molecules that function as histone deacetylase (HDAC) inhibitors, showing significant antiproliferative activity against human cancer cell lines.[9]

-

Inhibitors of Protein-Protein Interactions: Derivatives have been developed as small-molecule inhibitors of critical protein-protein interactions, such as the c-Myc-Max dimerization, which is a key driver in a wide range of human cancers.[10]

Experimental Protocols

The following protocols are presented as robust, validated procedures for the synthesis and key transformations of this compound.

This protocol is adapted from standard electrophilic nitration procedures.[4][11]

Workflow Diagram:

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (3.0 equiv.) and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: To the cold, stirring sulfuric acid, add methyl 3-methoxybenzoate (1.0 equiv.) dropwise, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.0 equiv.) in a separate flask cooled in an ice bath. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a beaker filled with crushed ice. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude solid from methanol to afford pure this compound as a solid.

This protocol uses the iron/acetic acid method, a reliable and scalable procedure.[7]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 equiv.), ethanol, and glacial acetic acid. Stir to form a suspension.

-

Reagent Addition: Add iron powder (3.0-5.0 equiv.) portion-wise to the stirring suspension. The reaction is exothermic; maintain control with a water bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

-

Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The product, Methyl 3-amino-5-methoxybenzoate, can be further purified by column chromatography on silica gel if required.

Data Summary

The following table summarizes expected outcomes for the described protocols.

| Compound | Synthesis Method | Typical Yield | Melting Point (°C) |

| This compound | Nitration | 75-85% | Not widely reported, but related nitrobenzoates melt in the 78-142 °C range[3][12] |

| Methyl 3-amino-5-methoxybenzoate | Fe/AcOH Reduction | 80-90% | Not widely reported |

| 3-Amino-5-methoxybenzoic acid | (Hydrolyzed Amine) | - | 180-185 °C |

Conclusion

This compound is more than a simple chemical; it is a testament to the power of strategic functionalization in organic synthesis. Its pre-set arrangement of electronically distinct groups provides a robust and reliable platform for generating molecular complexity. The facile and selective transformations of its nitro and ester functionalities have cemented its role as a key intermediate in the synthesis of high-value molecules, particularly in the realm of drug discovery. The protocols and mechanistic insights provided herein are designed to empower researchers to fully leverage the synthetic potential of this versatile building block in their own scientific endeavors.

References

-

Li, M. D.; Zheng, Y. G.; Ji, M. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules2007 , 12, 673-678. Available from: [Link]

-

MySkinRecipes. Methyl 2,3-dimethoxy-5-nitrobenzoate. Available from: [Link]

-

Hölzel-Diagnostika. This compound (BLDP-BD259847-250mg). Available from: [Link]

-

PubChem. Methyl 3-amino-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. Methyl 3-nitrobenzoate. American Chemical Society. Available from: [Link]

-

ChemBK. Methyl 3-nitrobenzoate. Available from: [Link]

-

Home Sunshine Pharma. Methyl 3-nitrobenzoate CAS 618-95-1. Available from: [Link]

-

PubChem. Methyl 3-(3-methoxy-2-pyridinyl)-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

PubChem. Methyl 3-amino-5-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

ResearchGate. Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules2007 , 12, 673-678. Available from: [Link]

-

PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. Available from: [Link]

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link]

-

RSC Education. Nitration of methyl benzoate. Available from: [Link]

-

Chauhan, J., et al. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][2][3][13]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem2014 , 9(10), 2274-2285. Available from: [Link]

-

Discovery of 1H-benzo[d][3][7][13]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase. Bioorganic & Medicinal Chemistry2010 , 18(24), 8457-8462. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (BLDP-BD259847-250mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 3. labproinc.com [labproinc.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. southalabama.edu [southalabama.edu]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 63603-09-8|Methyl 4-chloro-3-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of Methyl 3-methoxy-5-nitrobenzoate: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

Methyl 3-methoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic organic chemistry and drug discovery. Its molecular framework, featuring a benzene ring functionalized with a methyl ester, a methoxy group, and a nitro group, presents a unique electronic environment. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its derivatives.

The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (nitro and methyl ester) on the aromatic ring creates a distinct pattern of electronic distribution. This, in turn, governs the precise chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. This guide will deconstruct these anticipated spectral features, offering a logical framework for their interpretation.

Molecular Structure and Key Features

To comprehend the spectroscopic properties of this compound, a clear visualization of its structure is essential.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The electron-donating methoxy group will shield (shift upfield) the ortho and para positions relative to it, while the electron-withdrawing nitro and methyl ester groups will deshield (shift downfield) the protons at their ortho and para positions.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~8.4 | t | ~1.5 | 1H | Deshielded by ortho nitro and para ester groups. |

| H-4 | ~8.1 | t | ~1.5 | 1H | Deshielded by ortho ester and para nitro groups. |

| H-6 | ~7.8 | t | ~1.5 | 1H | Shielded by ortho methoxy group, but deshielded by para nitro and ortho ester. |

| -OCH₃ (ester) | ~4.0 | s | - | 3H | Typical chemical shift for a methyl ester. |

| -OCH₃ (methoxy) | ~3.9 | s | - | 3H | Typical chemical shift for an aryl methoxy group. |

The aromatic protons (H-2, H-4, and H-6) are expected to appear as triplets due to meta-coupling with their two neighbors. The small coupling constant (J ≈ 1.5 Hz) is characteristic of meta-coupling in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~165 | Typical chemical shift for an ester carbonyl carbon. |

| C-3 (C-OCH₃) | ~160 | Attached to the electron-donating methoxy group. |

| C-5 (C-NO₂) | ~148 | Attached to the electron-withdrawing nitro group. |

| C-1 (C-COOCH₃) | ~133 | Attached to the electron-withdrawing ester group. |

| C-2 | ~128 | Influenced by adjacent nitro and ester groups. |

| C-4 | ~122 | Influenced by adjacent ester and nitro groups. |

| C-6 | ~115 | Influenced by the adjacent methoxy group. |

| -OCH₃ (ester) | ~53 | Typical chemical shift for a methyl ester carbon. |

| -OCH₃ (methoxy) | ~57 | Typical chemical shift for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule based on their characteristic vibrational frequencies.[4]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H (-CH₃) | 2960 - 2850 | Medium | Stretching |

| C=O (ester) | 1730 - 1715 | Strong | Stretching |

| N=O (nitro) | 1550 - 1500 and 1350 - 1300 | Strong | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1600 - 1450 | Medium | Stretching |

| C-O (ester and ether) | 1300 - 1000 | Strong | Stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the nitro group are also highly characteristic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[5]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 211, corresponding to the molecular formula C₉H₉NO₅.

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical from the ester (-•OCH₃) to give a fragment at m/z = 180.

-

Loss of the nitro group (-NO₂) to give a fragment at m/z = 165.

-

Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 152.

-

Further fragmentation of the aromatic ring will also be observed.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Instrumentation and Data Acquisition

Sources

An In-depth Technical Guide to Methyl 3-methoxy-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-methoxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core aspects of its molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established chemical principles and citing relevant literature.

Introduction and Molecular Structure

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a nitro group at positions 1, 3, and 5, respectively. The strategic placement of these functional groups—an electron-withdrawing nitro group and an electron-donating methoxy group, meta to each other and to the methyl ester—creates a unique electronic and steric environment. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, while the ester and methoxy groups offer sites for modification or can influence the overall reactivity and solubility of the molecule.

The molecular structure of this compound is depicted below:

Figure 1: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The table below summarizes these key characteristics.

| Property | Value | Source/Method |

| CAS Number | Not explicitly assigned | Inferred from parent acid |

| Molecular Formula | C₉H₉NO₅ | Calculated |

| Molecular Weight | 211.17 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Based on similar compounds |

| Melting Point | Estimated to be in the range of 80-120 °C | Extrapolated from related isomers |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane); sparingly soluble in water | Predicted based on functional groups |

| ¹H NMR (Predicted) | Signals expected for aromatic protons, methoxy protons, and methyl ester protons | Chemical shift predictions |

| ¹³C NMR (Predicted) | Signals expected for aromatic carbons, carbonyl carbon, and methyl carbons | Chemical shift predictions |

| IR Spectroscopy (Predicted) | Characteristic peaks for C=O (ester), N-O (nitro), C-O (ether), and aromatic C-H stretches | Functional group analysis |

| Mass Spectrometry (Predicted) | Molecular ion peak (M+) at m/z = 211.05 | Calculated exact mass |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Nitration of 3-Methoxybenzoic Acid

The methoxy group is an ortho-, para-director; however, the presence of the deactivating carboxyl group at position 1 will direct the incoming nitro group to the meta position (position 5).

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 3-methoxy-5-nitrobenzoic acid.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reaction.

Step 2: Fischer Esterification of 3-Methoxy-5-nitrobenzoic Acid

The synthesized 3-methoxy-5-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocol:

-

Reflux a mixture of 3-methoxy-5-nitrobenzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

Caption: Potential use in synthesizing a kinase inhibitor scaffold.

Conclusion

This compound is a strategically functionalized aromatic compound that holds considerable promise as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery. While detailed experimental data for this specific isomer is sparse, its synthesis is readily achievable through well-established chemical transformations. The unique interplay of its substituent groups provides a valuable platform for the construction of complex molecular architectures, enabling the exploration of novel chemical space in the quest for new therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable building block.

References

-

CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]

-

Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 67(4), 563-586. [Link]

Reactivity of substituted nitrobenzoates in organic synthesis

An In-depth Technical Guide to the Reactivity of Substituted Nitrobenzoates in Organic Synthesis

Abstract

Substituted nitrobenzoates are a class of aromatic compounds of paramount importance in modern organic synthesis. Characterized by the presence of a powerful electron-withdrawing nitro group and a versatile ester or carboxylic acid functionality, these molecules serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Their unique electronic landscape dictates a rich and varied reactivity, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core principles governing the reactivity of substituted nitrobenzoates. We will dissect the influence of electronic effects, detail key synthetic transformations—including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions—and provide field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.

The Electronic Landscape: The Foundation of Reactivity

The reactivity of a substituted nitrobenzoate is fundamentally governed by the interplay of electronic effects exerted by its functional groups on the aromatic ring. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both the inductive effect (-I) and the resonance effect (-R).[4][5][6] This potent withdrawal of electron density significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[5][7][8]

The benzoate moiety (ester or carboxylic acid) also acts as an electron-withdrawing, deactivating group and is a meta-director in EAS reactions.[1] The combined influence of these two groups renders the aromatic ring highly electron-deficient, a feature that is central to its synthetic utility. Additional substituents on the ring further modulate this electronic environment, either enhancing or diminishing the effects of the nitro and benzoate groups, allowing for fine-tuned control over reaction pathways.

Caption: Dominant resonance effects in nitrobenzoates.

Key Synthetic Transformations

The unique electronic properties of substituted nitrobenzoates unlock a diverse range of synthetic transformations. Understanding these reactions is key to their effective application.

Reduction of the Nitro Group: The Gateway to Amines

The most pivotal transformation of substituted nitrobenzoates is the reduction of the nitro group to an amine. This reaction converts the electron-deficient nitroaromatic into an electron-rich amino derivative, a foundational building block for a vast number of pharmaceuticals and heterocycles.[9][10] The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester functionality and any other sensitive groups.

Common Reduction Methodologies

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ catalyst, in EtOH or MeOH | High yield, clean reaction, simple workup.[11] | Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. |

| Metal-Acid Reduction | Fe/HCl, Fe/AcOH, or Sn/HCl | Inexpensive and robust reagents.[11][12][13] | Often requires harsh acidic conditions and a more complex, basic workup to remove metal salts. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous H₂. | Can sometimes be slower than direct hydrogenation. |

| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) in aq. NaOH/NH₃ | Useful for water-soluble substrates; avoids heavy metals.[11] | Can require careful pH control. |

Featured Protocol: Catalytic Hydrogenation of Methyl 4-Nitrobenzoate

This protocol details the selective reduction of the nitro group, a cornerstone procedure for accessing the corresponding aminobenzoate.

Materials:

-

Methyl 4-nitrobenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Methanol (or Ethanol) as solvent

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Vessel Preparation: To a hydrogenation flask or a Parr shaker vessel, add methyl 4-nitrobenzoate followed by the solvent (Methanol). Swirl gently to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: The catalyst is added after the substrate is dissolved to ensure a homogenous reaction mixture and prevent localized overheating upon hydrogen introduction.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This step is critical for removing the pyrophoric catalyst safely and ensuring the final product is free from metal contamination. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 4-aminobenzoate, which can be further purified by recrystallization or chromatography if necessary. The yield is typically quantitative.[11]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing capacity of the nitro group facilitates nucleophilic attack on the aromatic ring, especially when a good leaving group (e.g., F, Cl, Br) is present at an ortho or para position.[7][14] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][15]

-

Causality Explained: The nitro group must be positioned at the ortho or para position because only then can it directly stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the reaction. A meta-positioned nitro group cannot provide this stabilization, and the reaction generally does not occur.[8][14]

Caption: Key steps in the SNAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthesis, halo-substituted nitrobenzoates are invaluable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[16][17] The electron-deficient nature of the ring can facilitate the initial oxidative addition step of the catalyst into the carbon-halogen bond. These reactions provide powerful methods for constructing C-C, C-N, and C-O bonds, enabling the rapid assembly of complex molecular architectures.

More recently, methods have emerged that utilize the nitro group itself as a coupling partner, representing a significant advance in the field.[18]

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Applications in Medicinal Chemistry

The transformations described above are not merely academic; they are routinely employed in the synthesis of high-value active pharmaceutical ingredients (APIs). The conversion of a nitrobenzoate to an aminobenzoate is a frequent key step in building the core scaffolds of modern drugs.

-

Kinase Inhibitors: Methyl 4,5-dimethyl-2-nitrobenzoate is a key starting material for synthesizing inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), which are under investigation for treating inflammatory diseases. The synthesis hinges on the reduction of the nitro group to an amine, which then allows for the construction of complex heterocyclic systems.[9]

-

Anticancer Agents: Substituted nitrobenzoates serve as intermediates in the synthesis of drugs like Lenalidomide, which is used to treat multiple myeloma.[10]

-

Antimycobacterial Agents: Nitrobenzoate derivatives themselves have shown intriguing activity against M. tuberculosis. 3,5-dinitrobenzoate esters, in particular, have been identified as a promising scaffold for the development of new antitubercular drugs.[19]

Caption: From simple building block to complex drug scaffold.

Spectroscopic Characterization

Correctly identifying and characterizing substituted nitrobenzoates and their reaction products is essential.

-

¹H and ¹³C NMR: The strong deshielding effects of the nitro and ester groups cause aromatic protons and carbons to resonate at a high chemical shift (downfield).[1] In ¹³C NMR, the loss of symmetry in substituted rings often results in distinct signals for each aromatic carbon.[1]

-

Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies. The C=O stretch of the ester group typically appears around 1735-1750 cm⁻¹, while the nitro group exhibits strong asymmetric and symmetric N-O stretching peaks around 1500-1550 cm⁻¹ and 1290-1360 cm⁻¹, respectively.[20]

Conclusion

Substituted nitrobenzoates are far more than simple aromatic compounds; they are enabling platforms for chemical innovation. Their reactivity is a direct consequence of their potent and predictable electronic characteristics. By mastering the key transformations of these substrates—particularly nitro group reduction, nucleophilic aromatic substitution, and cross-coupling reactions—researchers in organic synthesis and drug development can unlock efficient pathways to a vast array of complex and valuable molecules. The protocols and principles outlined in this guide provide a robust framework for leveraging the full synthetic potential of this important class of chemical intermediates.

References

-

Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: ANASAZI EXPERIMENT SERIES URL: [Link]

-

Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

-

Title: Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation Source: FEMS Microbiology Ecology, Oxford Academic URL: [Link]

-

Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate Source: Sciencemadness.org URL: [Link]

-

Title: Affecting Reactivity of Methyl Benzoate w/ Substituents Source: Reddit URL: [Link]

-

Title: Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications Source: Medium URL: [Link]

-

Title: Is nitrobenzene more reactive than benzoic acid for electrophilic substitution? Source: askIITians URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation Source: ResearchGate URL: [Link]

-

Title: Reduction of 4-nitrobenzoic acid Source: Sciencemadness.org URL: [Link]

-

Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Interpret the infrared spectrum of methyl m-nitrobenzoate. Source: Study.com URL: [Link]

-

Title: 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products Source: Chemistry LibreTexts URL: [Link]

- Title: Process for the catalytic hydrogenation of nitrobenzene Source: Google Patents URL

-

Title: Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE Source: Vedantu URL: [Link]

- Title: The preparation method of the aminobenzoic acid of 3 methyl 4 Source: Google Patents URL

-

Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL: [Link]

-

Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents Source: Zenodo URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling of Nitroarenes Source: PubMed URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL: [Link]

-

Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. academic.oup.com [academic.oup.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Is nitrobenzene more reactive than benzoic acid for electrophilic sub - askIITians [askiitians.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. homework.study.com [homework.study.com]

The Strategic Role of Methyl 3-methoxy-5-nitrobenzoate in Modern Discovery Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone building block, Methyl 3-methoxy-5-nitrobenzoate presents a unique combination of functionalities that medicinal chemists can strategically exploit for the synthesis of complex molecular architectures. Its carefully arranged methoxy, nitro, and methyl ester groups offer orthogonal chemical handles, enabling sequential and highly controlled modifications. This guide provides an in-depth exploration of this versatile reagent, moving from its fundamental chemical attributes to its practical application in multi-step syntheses of high-value pharmaceutical intermediates.

Core Chemical Attributes: A Triad of Reactivity

The utility of this compound stems from the distinct roles of its three primary functional groups. Understanding the interplay of these groups is critical to leveraging the molecule's full potential.

-

The Nitro Group (NO₂): Primarily, the nitro group serves as a masked amine. Its strong electron-withdrawing nature deactivates the aromatic ring to most electrophilic substitutions but is the key to the molecule's synthetic value. Through reliable reduction protocols, it is readily converted to an aniline derivative, which becomes a powerful nucleophile for constructing amides, sulfonamides, and, most importantly, for participating in cyclization reactions to form diverse heterocyclic cores.[1]

-

The Methoxy Group (OCH₃): This electron-donating group subtly influences the electronic properties of the ring. In discovery projects, it can serve as a key hydrogen bond acceptor or a metabolic blocking point. Its presence also dictates the regiochemistry of any potential, albeit difficult, electrophilic aromatic substitution reactions.

-

The Methyl Ester Group (COOCH₃): This group provides a robust handle for modification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which is a critical precursor for forming amide bonds—a ubiquitous linkage in pharmaceuticals. Alternatively, it can be reduced or converted to other functional derivatives.

Below is a diagram illustrating the key reactive sites and transformative potential of the core scaffold.

Caption: Key transformations of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the electrophilic nitration of methyl 3-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the steric hindrance at the 2-position and electronic factors favor nitration at the 5-position. A standard laboratory procedure involves the use of a nitric acid and sulfuric acid mixture.[2][3] The choice of nitrating agent and conditions can be optimized to improve yield and regioselectivity, with some methods using acetic anhydride in place of sulfuric acid to reduce acidic waste.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem |

| Molecular Weight | 211.17 g/mol | PubChem |

| Melting Point | 97-100 °C | MilliporeSigma |

| Appearance | Pale yellow to yellow crystalline powder | Thermo Fisher Scientific |

| CAS Number | 50553-11-2 | MilliporeSigma |

Core Application: Pathway to Complex Heterocycles

A primary application of this building block is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The most critical step in this process is the reduction of the nitro group to an amine.[1] This transformation converts the electronically deactivated ring into a nucleophilic building block ready for cyclization.

Caption: General workflow from building block to bioactive scaffold.

Case Study: Synthesis of a Benzoxazinone Intermediate

This workflow demonstrates the conversion of this compound into a benzoxazinone scaffold, a privileged structure in drug discovery. The process hinges on the initial reduction of the nitro group, followed by acylation and subsequent intramolecular cyclization.

Step A: Nitro Group Reduction The starting nitrobenzoate is reduced to Methyl 3-amino-5-methoxybenzoate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step B: Acylation and Cyclization The resulting aminobenzoate is then reacted with an acylating agent like chloroacetyl chloride. The initial acylation occurs at the amine. In the presence of a base, the phenoxide (formed from the ester hydrolysis under basic conditions or from a related phenol precursor) can then displace the chloride in an intramolecular fashion to form the benzoxazinone ring.

This strategy has been employed in the synthesis of potent kinase inhibitors, such as those targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]

Field-Proven Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Reduction of this compound via Catalytic Hydrogenation

This protocol details the clean and efficient conversion of the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

-

Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent (MeOH or EtOAc).

-

Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-5-methoxybenzoate, which is often pure enough for the next step or can be purified by recrystallization or column chromatography.

Table 2: Comparison of Common Nitro Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | High yield, clean byproducts (H₂O), mild conditions. | Requires specialized equipment; catalyst is flammable; may reduce other functional groups (alkenes, alkynes). |

| Metal/Acid Reduction | Fe / Acetic Acid or NH₄Cl | Inexpensive, robust, tolerates many functional groups.[5] | Requires stoichiometric amounts of metal, acidic workup, potential for metal contamination in the product. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous H₂, safer for standard lab setups. | Can be slower than direct hydrogenation. |

| Tin(II) Chloride | SnCl₂, HCl | Effective and selective. | Generates tin-based waste which requires careful disposal. |

Protocol 2: Saponification to 3-Methoxy-5-nitrobenzoic Acid

This procedure hydrolyzes the methyl ester to the corresponding carboxylic acid, preparing the molecule for amide coupling reactions.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1N HCl. The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Safety and Handling

This compound is a chemical reagent and should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[7]

Conclusion

This compound is a highly valuable and versatile building block in discovery chemistry. Its true power is unlocked through the strategic and sequential manipulation of its functional groups—primarily the reduction of the nitro group to an amine and the hydrolysis of the ester to a carboxylic acid. These transformations open gateways to a vast chemical space of complex heterocyclic scaffolds and other derivatives. The successful application of this reagent in the synthesis of potent kinase inhibitors underscores its strategic importance. The protocols and insights provided in this guide are intended to empower researchers to leverage this key intermediate in their own drug discovery programs, accelerating the path toward novel therapeutic agents.

References

-

Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: Molecules (via PMC), 2007. URL: [Link]

-

Title: Methyl 2,3-dimethoxy-5-nitrobenzoate. Source: MySkinRecipes. URL: [Link]

-

Title: SAFETY DATA SHEET of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Source: Capot Chemical, 2018. URL: [Link]

-

Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Source: Anasazi Instruments. URL: [Link]

-

Title: MSDS - METHYL-M-NITROBENZOATE. Source: ChemAdvisor, Inc., 2010. URL: [Link]

-

Title: Preparation of Methyl 3-nitrobenzoate. Source: University of South Alabama, 2010. URL: [Link]

-

Title: Synthesis of 3-methyl-5-nitrobenzoic acid. Source: PrepChem.com. URL: [Link]

-

Title: Nitration of methyl benzoate. Source: RSC Education. URL: [Link]

- Title: Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aiinmr.com [aiinmr.com]

- 3. southalabama.edu [southalabama.edu]

- 4. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. capotchem.com [capotchem.com]

Fundamental reactions involving Methyl 3-methoxy-5-nitrobenzoate

An In-Depth Technical Guide to the Fundamental Reactions of Methyl 3-methoxy-5-nitrobenzoate

Abstract: This technical guide provides a comprehensive examination of the core chemical transformations involving this compound, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a deep understanding of the causality behind experimental choices. We will explore three fundamental reactions: the reduction of the aromatic nitro group, the saponification of the methyl ester, and the principles of nucleophilic aromatic substitution as applied to this substrate. Each section includes detailed, field-proven protocols, mechanistic diagrams, and data summaries to ensure both theoretical understanding and practical applicability. This guide is structured to serve as a self-validating system, grounded in authoritative references to support all claims and procedures.

Compound Profile: this compound

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). The electronic properties of these groups are critical to understanding the molecule's behavior. The nitro group is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The methoxy group is an electron-donating group, while the methyl ester is electron-withdrawing. This unique electronic arrangement makes it a versatile precursor in multi-step syntheses.

Table 1: Physicochemical Properties of this compound Analogues

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₅ | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

| Melting Point | 78-80 °C (for Methyl 3-nitrobenzoate) | |

| Boiling Point | 279 °C (for Methyl 3-nitrobenzoate) | [1] |

| Appearance | Expected to be a light yellow solid |[2][3] |

Synthesis Overview: Electrophilic Aromatic Substitution

The synthesis of substituted nitrobenzoates like this molecule typically proceeds via electrophilic aromatic substitution, specifically nitration. Starting from a precursor like methyl 3-methoxybenzoate, nitration is achieved using a nitrating mixture, classically a combination of concentrated nitric acid and sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The methoxy and ester groups on the starting material direct the position of nitration.

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Fe/AcOH Reduction

This protocol is adapted from a standard procedure for the reduction of a substituted nitrobenzoate. [6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) and iron powder (approx. 3-5 equivalents) in glacial acetic acid. [6]2. Reaction: Heat the suspension to 50-60°C with vigorous stirring. [6]The reaction is exothermic and the progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with a suitable solvent like ethyl acetate.

-

Neutralization: Carefully pour the filtrate into a beaker of ice water and basify with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the remaining iron ions and deprotonate the product amine. [7]5. Extraction: Extract the aqueous layer multiple times with ethyl acetate. [6]6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-5-methoxybenzoate. Further purification can be achieved by column chromatography or recrystallization.

Table 2: Data Summary for Nitro Group Reduction

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Key Reagents | Iron powder, Glacial Acetic Acid |

| Product | Methyl 3-amino-5-methoxybenzoate |

| Reaction Type | Chemoselective Reduction |

| Control | Monitor by TLC for complete consumption of starting material. |

Reaction II: Saponification of the Methyl Ester

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which upon acidification produces the corresponding carboxylic acid. [8]This reaction is fundamental for converting esters, which are often used as protecting groups or are the result of esterification reactions, back to the more versatile carboxylic acid functionality.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products and forming the carboxylate salt and methanol.

Caption: Saponification process overview.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol is based on a well-established procedure for the saponification of methyl m-nitrobenzoate. [9]

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a solution of sodium hydroxide (approx. 2 equivalents) in water. [9]2. Reaction: Heat the mixture to boiling. The reaction is typically rapid, and completion can be observed by the disappearance of the insoluble ester layer, forming a homogeneous solution. [9]3. Cooling & Acidification: After a short boiling period (e.g., 10-15 minutes), cool the reaction mixture and dilute it with an equal volume of water.

-

Precipitation: Pour the cooled solution of the sodium salt into a beaker containing cold, concentrated hydrochloric acid with stirring. It is crucial to add the salt solution to the acid to ensure the product precipitates in a more easily filterable form. [9]5. Isolation: Cool the mixture to room temperature, or in an ice bath, to maximize precipitation. Collect the solid 3-methoxy-5-nitrobenzoic acid by suction filtration.

-

Purification: Wash the crude product with cold water. For higher purity, the product can be recrystallized from dilute aqueous hydrochloric acid. [9] Table 3: Data Summary for Saponification

Parameter Description Starting Material This compound Key Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) Product 3-methoxy-5-nitrobenzoic acid Reaction Type Nucleophilic Acyl Substitution | Causality | An irreversible acid-base step drives the reaction to completion. |

Reaction III: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally unreactive to nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). [10]This reaction requires a leaving group (typically a halide) on the ring, but the principles are relevant to understanding the molecule's potential reactivity.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. [11]1. Addition: A strong nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. [11][12]2. Stabilization: The negative charge of the Meisenheimer complex is delocalized around the aromatic ring and, critically, onto the electron-withdrawing group(s). For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to allow for this resonance stabilization. [10][11]A meta relationship does not permit this delocalization, rendering the compound inert to SNAr. [10]3. Elimination: The aromaticity is restored by the expulsion of the leaving group.

In this compound, the nitro group at position 5 would strongly activate positions 2, 4, and 6 for nucleophilic attack if a suitable leaving group were present at one of those positions.

Caption: Addition-elimination mechanism of SₙAr.

Safety and Handling

While specific data for this compound is not widely available, data from close analogues like Methyl 3-nitrobenzoate should be used for guidance.

-

General: The chemical, physical, and toxicological properties may not have been thoroughly investigated. Handle with care, using appropriate personal protective equipment (PPE).

-

PPE: Wear protective gloves, clothing, and eye/face protection. [2]* Inhalation: Avoid breathing dust. Use only in a well-ventilated area or outdoors. [2]In case of inhalation, move to fresh air. * Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water and remove contaminated clothing. [2]* Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. [2]* Storage: Store in a well-ventilated place. Keep container tightly closed. [2]* Disposal: Dispose of contents/container to an approved waste disposal plant. [2]

References

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-methoxy-2-pyridinyl)-5-nitrobenzoate. Retrieved from [Link]

-

Capot Chemical. (2018). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

-

Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

ChemADVISOR, Inc. (2010). MSDS - OHS14953. Retrieved from [Link]

-

Pearson+. (2024). Methyl p-nitrobenzoate has been found to undergo saponification.... Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Filo. (2025). Methyl p -nitrobenzoate has been found to undergo saponification faster t... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Electron-withdrawing effects on the reactivity of methoxy nitrobenzoates

An In-Depth Technical Guide to the Electron-Withdrawing Effects on the Reactivity of Methoxy Nitrobenzoates

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the profound influence exerted by the electron-withdrawing nitro group (–NO₂) on the chemical reactivity of methoxy nitrobenzoate isomers. Intended for researchers, chemists, and drug development professionals, this document moves beyond simple procedural descriptions to elucidate the underlying electronic principles that govern reaction outcomes. We will dissect the causality behind experimental design, focusing on how the strategic placement of the nitro substituent dictates reaction pathways, kinetics, and synthetic utility, particularly in saponification and electrophilic aromatic substitution reactions.

Foundational Principles: The Dominance of Electronic Effects

The chemical behavior of a substituted benzene ring is fundamentally controlled by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating it towards certain reactions.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro group is a quintessential example of a powerful electron-withdrawing group. Its influence stems from two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening with increasing separation from the group.

-

Resonance Effect (-M): The nitro group can actively delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the reaction center, as it allows for the creation of resonance structures that withdraw electron density from the ring.[1]

The Methoxycarbonyl Group: A Deactivating Director

The ester group, specifically the methoxycarbonyl group (–COOCH₃), is also an electron-withdrawing group, though less potent than the nitro group. It deactivates the benzene ring towards electrophilic attack. Through resonance, it directs incoming electrophiles to the meta position, as this avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group.[2][3]

Caption: Dominant electronic effects of nitro and ester functional groups.

Case Study: Saponification of Methyl Nitrobenzoate Isomers

Saponification, the base-catalyzed hydrolysis of an ester, provides a classic and quantifiable demonstration of electronic effects on reactivity.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step is the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.

The presence of a nitro group on the benzene ring significantly enhances the rate of saponification compared to unsubstituted methyl benzoate.[5] This is because the nitro group's strong electron-withdrawing nature pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more attractive target for the nucleophilic hydroxide ion.[5][6]

The position of the nitro group is critical:

-

Methyl p-nitrobenzoate: The nitro group is in the para position, allowing it to exert both its inductive (-I) and resonance (-M) effects to the fullest extent. This powerful withdrawal of electron density makes the carbonyl carbon highly electrophilic, resulting in the fastest saponification rate among the isomers.[5][6]

-

Methyl m-nitrobenzoate: The nitro group is in the meta position. From here, it can only exert its inductive effect (-I) on the carbonyl carbon. The resonance effect does not extend to the meta position. Consequently, the rate of saponification is faster than methyl benzoate but significantly slower than the para isomer.

-

Methyl o-nitrobenzoate: While the ortho position allows for strong inductive and resonance effects, steric hindrance from the bulky nitro group can impede the approach of the nucleophile to the carbonyl center, often resulting in a rate that is slower than the para isomer.

Quantitative Data: Relative Saponification Rates

The impact of the nitro group's position is not merely theoretical but is reflected in experimentally determined reaction rates.

| Compound | Substituent Position | Key Electronic Effect(s) | Relative Rate of Saponification (k/k₀) |

| Methyl Benzoate | (Reference) | None | 1 |

| Methyl m-nitrobenzoate | Meta | Inductive (-I) | ~80 |

| Methyl p-nitrobenzoate | Para | Inductive (-I) & Resonance (-M) | ~700 |

Data is illustrative and compiled from general principles of physical organic chemistry. Actual values may vary with reaction conditions.

Caption: Generalized workflow for the saponification of a methyl nitrobenzoate.

Experimental Protocol: Kinetic Analysis of Saponification

This protocol provides a framework for determining the second-order rate constant for the saponification of methyl p-nitrobenzoate. The self-validating nature of this experiment lies in the consistent rate constant that should be obtained across different time points.

Materials:

-

Methyl p-nitrobenzoate

-

0.05 M Sodium Hydroxide (NaOH) solution, standardized

-

0.05 M Hydrochloric Acid (HCl) solution, standardized

-

Acetone (solvent)

-

Phenolphthalein indicator

-

Constant temperature water bath (e.g., 25°C)

-

Burettes, pipettes, conical flasks, stopwatches

Procedure:

-

Solution Preparation: Prepare a ~0.025 M solution of methyl p-nitrobenzoate in acetone.

-

Reaction Initiation: Place separate flasks containing 50.0 mL of the 0.05 M NaOH solution and 50.0 mL of the methyl p-nitrobenzoate solution in the constant temperature water bath to equilibrate for 15 minutes.

-

Mixing: Rapidly mix the two solutions in a larger flask, starting the stopwatch at the moment of mixing. This is t=0. The initial concentrations of both reactants are now halved.

-

Aliquot Quenching (t=0): Immediately pipette a 10.0 mL aliquot of the reaction mixture into a flask containing 10.0 mL of the standardized 0.05 M HCl. This "quenches" the reaction by neutralizing the NaOH.

-